molecular formula C18H19N3O3S2 B6535180 4-[(4-methoxyphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1021263-08-0

4-[(4-methoxyphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No. B6535180
CAS RN: 1021263-08-0
M. Wt: 389.5 g/mol
InChI Key: OELJGMHHJCVTSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, which is a heterocycle containing three nitrogen atoms and two oxygen atoms, would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar methoxyphenyl and thiophenyl groups could give the compound a combination of polar and nonpolar characteristics .

Future Directions

Compounds containing oxadiazole rings are a topic of ongoing research due to their interesting chemical properties and potential biological activity. Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications in various fields .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-23-13-6-8-14(9-7-13)25-11-3-5-16(22)19-18-21-20-17(24-18)12-15-4-2-10-26-15/h2,4,6-10H,3,5,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJGMHHJCVTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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